Fosinopril Sodium
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Overview
Description
Fosinopril Sodium, known chemically as fosinopril, is a medication primarily used to treat high blood pressure (hypertension) and heart failureBy inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, this compound helps relax blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fosinopril involves a series of chemical reactions, including the use of a trimethylsilyl-modified Arbuzov reaction. This process involves the generation of carbazole as a starting material, which is then subjected to various reaction conditions to produce the desired intermediate .
Industrial Production Methods: Industrial production of fosinopril typically involves large-scale chemical synthesis using bench-stable reagents. The process is designed to be efficient and safe, allowing for the production of fosinopril in multigram and multidecagram scales .
Chemical Reactions Analysis
Types of Reactions: Fosinopril undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield fosinopril. The final product is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed to its active metabolite, fosinoprilat .
Scientific Research Applications
Fosinopril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of ACE inhibitors and their mechanisms of action.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used in clinical research to study its efficacy in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Fosinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, fosinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The active metabolite, fosinoprilat, is primarily responsible for this inhibitory action .
Comparison with Similar Compounds
- Captopril
- Enalapril
- Lisinopril
- Ramipril
- Quinapril
Comparison: Fosinopril is unique among ACE inhibitors due to its phosphinic acid-containing ester structure, which allows for rapid hydrolysis to its active form, fosinoprilat. This structural feature contributes to its distinct pharmacokinetic properties, including a longer half-life and a more gradual onset of action compared to other ACE inhibitors .
Properties
CAS No. |
88889-14-9 |
---|---|
Molecular Formula |
C30H45NNaO7P |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39+;/m1./s1 |
InChI Key |
TVTJZMHAIQQZTL-LVCDZQEYSA-M |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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